An In-depth Technical Guide to 2,2,3-Trimethylpentan-1-ol: Chemical Structure, Bonding, and Synthesis
An In-depth Technical Guide to 2,2,3-Trimethylpentan-1-ol: Chemical Structure, Bonding, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a representative synthetic protocol for 2,2,3-trimethylpentan-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from analogous structures to offer a predictive and practical resource.
Chemical Structure and Bonding
2,2,3-Trimethylpentan-1-ol is a primary alcohol with the chemical formula C₈H₁₈O. Its structure features a highly branched alkyl chain, which significantly influences its physical and chemical properties.
Molecular Structure:
The molecule consists of a pentane backbone with three methyl groups as substituents at positions 2, 2, and 3, and a hydroxyl group at position 1. The presence of a quaternary carbon at position 2 and a tertiary carbon at position 3 creates significant steric hindrance around the core of the molecule.
Bonding and Hybridization:
All carbon atoms in the alkyl chain are sp³ hybridized, forming tetrahedral geometries. The C-C and C-H bonds are all sigma (σ) bonds. The oxygen atom of the hydroxyl group is also sp³ hybridized, with two lone pairs of electrons occupying two of the hybrid orbitals. The C-O and O-H bonds are also sigma bonds. The polarity of the C-O and O-H bonds, due to the high electronegativity of oxygen, makes the hydroxyl group a hydrogen bond donor and acceptor, which governs the intermolecular forces and solubility of the molecule.
Diagram of the Chemical Structure of 2,2,3-Trimethylpentan-1-ol:
Caption: Chemical structure of 2,2,3-trimethylpentan-1-ol.
Physicochemical Properties (Predicted and Analogous Data)
Due to the scarcity of experimental data for 2,2,3-trimethylpentan-1-ol, the following table summarizes key physicochemical properties based on computational predictions and data from isomeric compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | - |
| Molecular Weight | 130.23 g/mol | - |
| CAS Number | 57409-53-7 | [1] |
| Boiling Point | Predicted: ~170-180 °C | (Estimation based on isomers) |
| Density | Predicted: ~0.83 g/cm³ | (Estimation based on isomers) |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | (General property of alcohols) |
Synthesis of 2,2,3-Trimethylpentan-1-ol
A plausible and efficient method for the synthesis of the sterically hindered primary alcohol, 2,2,3-trimethylpentan-1-ol, is the hydroboration-oxidation of the corresponding alkene, 2,2,3-trimethyl-1-pentene. This two-step reaction sequence ensures the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.
Reaction Scheme:
Caption: Synthesis of 2,2,3-trimethylpentan-1-ol via hydroboration-oxidation.
Experimental Protocol (Representative)
This protocol is a general representation for the hydroboration-oxidation of a sterically hindered alkene and should be adapted and optimized for specific laboratory conditions.
Materials:
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2,2,3-trimethyl-1-pentene
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Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
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Tetrahydrofuran (THF), anhydrous
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Sodium hydroxide (NaOH), 3 M aqueous solution
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Hydrogen peroxide (H₂O₂), 30% aqueous solution
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Hydroboration:
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To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,2,3-trimethyl-1-pentene (1.0 eq) dissolved in anhydrous THF.
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Cool the flask to 0 °C in an ice bath.
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Slowly add the borane-THF complex (1.1 eq of BH₃) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
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Oxidation:
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Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
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Work-up and Purification:
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Transfer the reaction mixture to a separatory funnel and add diethyl ether.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,2,3-trimethylpentan-1-ol.
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Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2,2,3-trimethylpentan-1-ol.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2,2,3-trimethylpentan-1-ol based on its chemical structure.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | d | 2H | -CH₂OH |
| ~1.8 - 2.0 | m | 1H | -CH(CH₃)- |
| ~1.2 - 1.4 | m | 2H | -CH₂CH₃ |
| ~0.9 | d | 3H | -CH(CH₃)- |
| ~0.85 | s | 6H | -C(CH₃)₂- |
| ~0.8 | t | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~65 - 70 | -CH₂OH |
| ~40 - 45 | -C(CH₃)₂- |
| ~35 - 40 | -CH(CH₃)- |
| ~25 - 30 | -CH₂CH₃ |
| ~20 - 25 | -C(CH₃)₂- |
| ~15 - 20 | -CH(CH₃)- |
| ~10 - 15 | -CH₂CH₃ |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H | Alcohol, H-bonded |
| ~2960 - 2850 | C-H | Alkane stretching |
| ~1465 | C-H | Alkane bending |
| ~1050 | C-O | Primary alcohol stretching |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CH₃]⁺ | Loss of a methyl group |
| 99 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 73 | [C₄H₉O]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
This technical guide provides a foundational understanding of 2,2,3-trimethylpentan-1-ol. For drug development and advanced research applications, it is recommended to perform the synthesis and full experimental characterization to obtain precise data.
